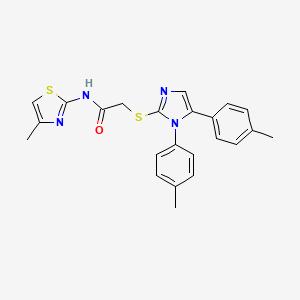

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a central imidazole ring substituted with two para-tolyl groups at the 1- and 5-positions. A thioether linkage connects the imidazole moiety to an acetamide group, which is further substituted with a 4-methylthiazol-2-yl amine.

Properties

IUPAC Name |

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS2/c1-15-4-8-18(9-5-15)20-12-24-23(27(20)19-10-6-16(2)7-11-19)30-14-21(28)26-22-25-17(3)13-29-22/h4-13H,14H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFKGDOWPVNVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=NC(=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Formula: C23H22N4OS2

- Molecular Weight: 434.6 g/mol

- CAS Number: 1206990-21-7

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance its inhibitory effects on various biological pathways.

1. Anticancer Activity

Research has indicated that derivatives of imidazole and thiazole exhibit promising anticancer properties. A study demonstrated that compounds similar to 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide showed potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The most potent analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .

2. Inhibition of β-secretase (BACE-1)

A series of studies have focused on the inhibition of β-secretase (BACE-1), an important target in Alzheimer's disease. The compound was part of a library evaluated for BACE-1 inhibition, with some derivatives showing IC50 values as low as 4.6 μM. This indicates a strong potential for developing therapeutic agents for neurodegenerative diseases .

3. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Similar thiazole derivatives have shown efficacy against various pathogens, including bacteria and fungi. In vitro assays revealed that certain derivatives significantly inhibited the growth of pathogenic strains, highlighting the need for further exploration in this area .

Case Studies

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazole and thiazole compounds exhibit promising anticancer properties. The compound has shown potential as an inhibitor of tubulin polymerization, which is crucial for cancer cell division. Studies suggest that modifications at specific positions on the imidazole ring can enhance its potency against various cancer cell lines .

Alzheimer’s Disease Treatment

A series of compounds similar to 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been developed as β-secretase inhibitors (BACE-1), which are critical in the pathogenesis of Alzheimer's disease. These compounds were evaluated for their ability to cross the blood-brain barrier (BBB) and showed promising results in terms of permeability and low cytotoxicity . The most potent analogs demonstrated IC50 values as low as 4.6 μM, indicating strong potential for further development as therapeutic agents against Alzheimer's disease.

Antiviral Properties

Imidazole derivatives have been studied for their antiviral activities against various viral strains, including HIV and dengue virus. The structural features of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide may enhance its effectiveness against viral infections by inhibiting viral replication mechanisms .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in the heterocyclic core, substituents, and biological profiles. Key comparisons are outlined below:

Imidazole-Based Analogs

- Compound 8: 2-((1,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Structural Differences: Methoxy groups replace the para-tolyl groups on the imidazole ring. Synthesis: Prepared via nucleophilic substitution between 1,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide in the presence of K₂CO₃ .

Triazinoindole-Based Analogs

- Compound 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Structural Differences: Triazinoindole core replaces the imidazole, with a cyanomethylphenyl group on the acetamide. Functional Impact: The triazinoindole system introduces extended π-conjugation, which may enhance DNA intercalation or protein binding. Purity/Yield: Synthesized with >95% purity via acid-amine coupling .

- Compound 25: 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide Structural Differences: Bromine at the 8-position of the triazinoindole and a phenoxyphenyl acetamide substituent.

Thiadiazole-Based Analogs

Compound 4d : 2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

- Structural Differences : Thiadiazole replaces the thiazole ring, with a 4-chlorophenyl group.

- Functional Impact : The chlorophenyl group enhances hydrophobicity and may influence cytotoxicity profiles.

- Physical Properties : Melting point 190–194°C; FT-IR confirms hydrogen bonding via NH and C=O groups .

- Compound 5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Structural Differences: Phenoxyacetamide and chlorobenzylthio substituents. Synthesis: 74% yield; melting point 132–134°C .

Thiazole-Based Analogs

- (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide Structural Differences: Lacks the imidazole-thioether moiety but shares the 4-methylthiazol-2-yl group.

Comparative Data Table

Key Findings and Implications

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Improve solubility but may reduce bioavailability due to increased polarity . Halogenated Groups (e.g., bromo, chloro): Enhance binding selectivity and metabolic stability . Hydrophobic Groups (e.g., tolyl, phenoxy): Favor membrane penetration and hydrophobic pocket interactions .

Heterocyclic Core Influence: Imidazole and triazinoindole cores enable π-π stacking with aromatic residues in enzyme active sites. Thiadiazole derivatives exhibit higher melting points, suggesting stronger crystal lattice interactions .

Synthetic Accessibility :

- Acid-amine coupling and nucleophilic substitution are prevalent methods for acetamide derivatives, with yields >70% in most cases .

Biological Potential: The target compound’s di-p-tolyl and 4-methylthiazol groups position it as a candidate for anti-inflammatory or kinase-targeted therapies, pending empirical validation .

Q & A

Q. What advanced characterization techniques are underutilized for this compound class?

Q. How can researchers leverage heterocyclic chemistry to diversify the compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.